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molecular formula C7H7N2O2- B8644857 3,4-Diaminobenzoate

3,4-Diaminobenzoate

Cat. No. B8644857
M. Wt: 151.14 g/mol
InChI Key: HEMGYNNCNNODNX-UHFFFAOYSA-M
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Patent
US07141574B2

Procedure details

A solution of cyanogen bromide (5M, 1.44 mL, 7.22 mmol) was slowly added to a suspension of 3,4-diaminobenzoate (1.0 g, 6.02 mmol) in water (10 mL). The mixture was stirred at room temperature for 24 hours. An aqueous solution of Na2CO3 (10%) was added slowly until the product had precipitated as a brown solid (890 mg).
Quantity
1.44 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]#[C:2]Br.[NH2:4][C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][C:13]=1[NH2:14])[C:8]([O-:10])=[O:9].C([O-])([O-])=O.[Na+].[Na+]>O>[NH2:1][C:2]1[NH:4][C:5]2[CH:6]=[C:7]([C:8]([OH:10])=[O:9])[CH:11]=[CH:12][C:13]=2[N:14]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.44 mL
Type
reactant
Smiles
N#CBr
Name
Quantity
1 g
Type
reactant
Smiles
NC=1C=C(C(=O)[O-])C=CC1N
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had precipitated as a brown solid (890 mg)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
NC=1NC2=C(N1)C=CC(=C2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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